molecular formula C13H19ClN2O B14788913 2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14788913
M. Wt: 254.75 g/mol
InChI Key: WSLNYNKTMLIDLF-UHFFFAOYSA-N
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Description

2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide is a chiral amide derivative featuring a 2-chlorophenyl moiety, an isopropyl group, and a primary amino group.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3

InChI Key

WSLNYNKTMLIDLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Cl)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, isopropylamine, and a suitable chiral auxiliary.

    Formation of Intermediate: The 2-chlorobenzyl chloride is reacted with isopropylamine under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the amino group and the propanamide backbone.

    Chiral Resolution: The chiral auxiliary is used to achieve the desired stereochemistry, resulting in the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce the amino group.

    Column Chromatography: For purification and separation of the desired enantiomer.

    Crystallization: To obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate for various organic reactions.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The amino group and the chlorobenzyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Rings

The 2-chlorophenyl group is a recurring motif in pharmaceuticals. Key analogs include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features References
2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide 2-chlorophenyl, amino, isopropyl C₁₃H₁₈ClN₂O 262.75 Amino group enhances H-bonding; isopropyl increases lipophilicity
(S)-2-Amino-N-[(2-iodophenyl)methyl]-N-propan-2-ylpropanamide 2-iodophenyl, amino, isopropyl C₁₃H₁₉IN₂O 346.21 Iodine’s larger atomic radius may sterically hinder binding but improve radiolabeling potential.
N-(2-Chlorophenyl)-2-methylpropanamide 2-chlorophenyl, methyl C₁₀H₁₂ClNO 197.66 Lacks amino and isopropyl groups; simpler structure with reduced polarity.
3-Chloro-N-[(2-chlorophenyl)methyl]-N-hydroxy-2,2-dimethylpropanamide 2-chlorophenyl, hydroxy, dimethyl C₁₂H₁₅Cl₂NO₂ 288.16 Hydroxy group introduces polarity; dimethyl groups may stabilize conformation.
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide 2-fluorophenyl, methyl, amino C₁₁H₁₅FN₂O 222.25 Fluorine’s electronegativity enhances metabolic stability compared to chlorine.

Key Observations :

  • Fluorine (as in ) improves metabolic stability due to stronger C-F bonds.
  • Functional Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to analogs like , which lack this moiety.

Analogs with Varied Aromatic Systems

Compounds with alternative aromatic cores exhibit distinct electronic and steric properties:

Biphenyl and Naphthalene Derivatives
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide (): Incorporates a biphenyl system and fluorine. The extended aromatic system may enhance π-π stacking interactions but reduce solubility .
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Features a methoxynaphthalene group, which increases planarity and UV absorbance. The 3-chlorophenethyl chain alters spatial orientation compared to the target compound’s 2-chlorobenzyl group .
Ibuprofen and Flurbiprofen Hybrids
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Derived from ibuprofen, this analog’s isobutyl group enhances hydrophobicity, likely favoring COX enzyme inhibition. The meta-chlorine position may reduce steric hindrance compared to ortho-substituted analogs .

Pharmacologically Relevant Analogs

  • Clopidogrel (): Shares the 2-chlorophenyl group but has a thienopyridine core. Clopidogrel is a prodrug requiring hepatic activation, whereas the target compound’s primary amino group may allow direct activity .
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Demonstrates how chlorine positioning (meta vs. ortho) impacts molecular interactions; ortho-substitution often increases steric effects and torsional strain.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide with high yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-chlorobenzylamine with a protected amino acid derivative (e.g., Boc-protected alanine) to form the amide backbone.
  • Step 2: Deprotection of the amino group under acidic conditions (e.g., TFA in DCM) .
  • Step 3: Alkylation of the secondary amine using isopropyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃) .
  • Optimization Tips: Use polar aprotic solvents (DMF or acetonitrile) to enhance reaction rates. Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/petroleum ether improves purity (yields ~75–84% reported in analogous syntheses) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the 2-chlorophenyl and isopropyl groups. Key signals include:
    • Aromatic protons (δ 7.2–7.5 ppm, split due to chlorine’s deshielding effect) .
    • Amide NH (δ 6.8–7.0 ppm, broad singlet) and isopropyl CH₃ (δ 1.2–1.4 ppm, doublet) .
  • IR Spectroscopy: Validate amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C₁₃H₁₈ClN₂O⁺ = 265.1105).
  • X-ray Crystallography: Resolve stereochemical ambiguities (if crystalline) by analyzing dihedral angles and hydrogen-bonding networks .

Basic: How should researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • In Vitro Screening:
    • Target Selection: Prioritize enzymes/receptors with structural homology to known propanamide targets (e.g., serine proteases, GPCRs).
    • Assay Conditions: Use fluorogenic substrates or radioligand binding assays at pH 7.4 (physiological buffer). Include positive/negative controls (e.g., known inhibitors) .
    • Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Calculate IC₅₀/EC₅₀ using nonlinear regression (e.g., GraphPad Prism).
  • Cytotoxicity: Assess viability in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) .

Advanced: How can computational chemistry elucidate reaction mechanisms in the synthesis of this compound?

Methodological Answer:

  • Reaction Path Modeling: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate transition states and intermediates. For example:
    • Simulate the nucleophilic attack during amide bond formation to identify rate-limiting steps .
  • Solvent Effects: Apply COSMO-RS to predict solvent interactions impacting yield (e.g., DMF vs. THF) .
  • Machine Learning: Train models on existing reaction data (e.g., reaction temperature, catalyst loading) to predict optimal conditions for new derivatives .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Methodological Answer:

  • Variable Selection: Identify critical factors (e.g., temperature, stoichiometry, catalyst concentration) via Plackett-Burman screening .
  • Response Surface Methodology (RSM): Use a central composite design to model interactions between variables. For example:
    • Maximize yield by balancing temperature (60–100°C) and catalyst loading (5–15 mol%) .
  • Validation: Confirm predicted optimal conditions with triplicate runs (RSD <5% acceptable).

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure parameters like plasma half-life (t₁/₂), Cmax, and bioavailability. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450 oxidation) .
  • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .
  • Tissue Distribution Studies: Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs vs. plasma .

Advanced: What strategies address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility Checks: Verify reaction protocols (e.g., inert atmosphere, reagent purity). For example, trace moisture may hydrolyze intermediates, reducing yields .
  • Data Harmonization: Compare NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) to resolve spectral inconsistencies .
  • Collaborative Validation: Share samples with independent labs for cross-validation of biological and analytical data .

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